molecular formula C20H20N2O2 B2393685 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide CAS No. 862831-65-0

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B2393685
CAS No.: 862831-65-0
M. Wt: 320.392
InChI Key: USTPBLRSVYQBKU-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 2 positions.

    Amidation: The final step involves the reaction of the substituted indole with 2,4-dimethylphenyl isocyanate to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxoacetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: It could be explored for its potential therapeutic properties in drug development.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)ethanone
  • 2-(1H-indol-3-yl)-N-(2,4-dimethylphenyl)acetamide
  • 1-(2,4-dimethylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)ethanone

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the oxoacetamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-9-10-16(13(2)11-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-15(17)18/h5-11H,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTPBLRSVYQBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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